molecular formula C10H14ClNO2 B13604789 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol

1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13604789
M. Wt: 215.67 g/mol
InChI Key: SQYQNTADADHUGO-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methylamino and ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzaldehyde and methylamine.

    Reaction Conditions: The aldehyde group of 4-chloro-3-methoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Formation of the Amino Alcohol: The resulting alcohol is then reacted with methylamine under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing efficient and scalable reducing agents.

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as recrystallization or chromatography to obtain a pure product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to remove the chloro group, forming a simpler structure.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation Products: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethanone.

    Reduction Products: 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol.

    Substitution Products: 1-(4-Methoxy-3-methoxyphenyl)-2-(methylamino)ethan-1-ol.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence signaling pathways related to its functional groups, such as those involving amines and alcohols.

Comparison with Similar Compounds

    1-(4-Chloro-3-methoxyphenyl)ethan-1-ol: Lacks the methylamino group.

    1-(4-Chloro-3-methoxyphenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.

    1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol: Lacks the chloro group.

Uniqueness: 1-(4-Chloro-3-methoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C10H14ClNO2/c1-12-6-9(13)7-3-4-8(11)10(5-7)14-2/h3-5,9,12-13H,6H2,1-2H3

InChI Key

SQYQNTADADHUGO-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)Cl)OC)O

Origin of Product

United States

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